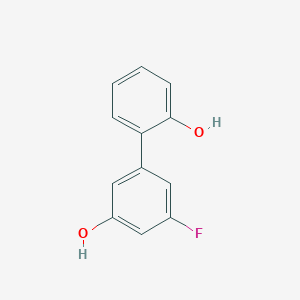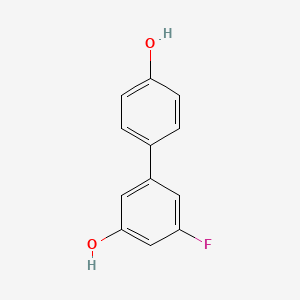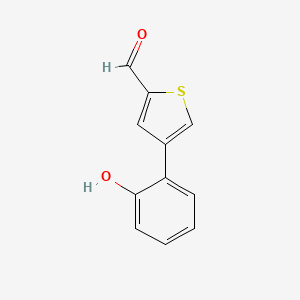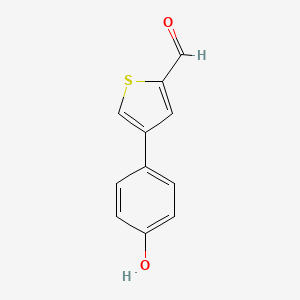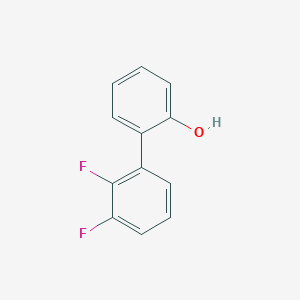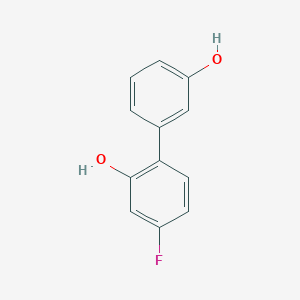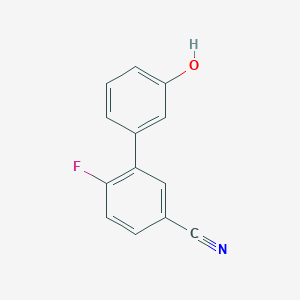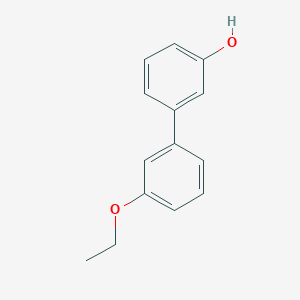
2-(5-Cyano-2-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyano-2-fluorophenyl)phenol, 95% (2-CFP95) is a highly fluorinated phenol derivative with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. Its chemical structure is characterized by a phenyl ring substituted with a cyano and a fluorine group. 2-CFP95 has a wide range of uses in the laboratory due to its unique properties, such as its ability to form stable complexes with metal ions, its low toxicity, and its low melting point.
Applications De Recherche Scientifique
2-(5-Cyano-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and other materials, and as a fluorescent dye in biochemical and medical research. In addition, it has been used to study the structure and reactivity of metal complexes, as well as to study the structure and reactivity of proteins, nucleic acids, and other biological molecules.
Mécanisme D'action
2-(5-Cyano-2-fluorophenyl)phenol, 95% acts as a ligand for metal ions, forming stable complexes. The metal-ligand complex is formed when the ligand binds to the metal ion, forming a covalent bond. The metal-ligand complex is then able to interact with other molecules, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)phenol, 95% is a non-toxic compound and has been shown to have no adverse effects on human health. Studies have shown that it does not cause any changes in the structure or function of proteins, nucleic acids, or other biological molecules. Furthermore, it has been shown to have no effect on the growth or development of cells in culture.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Cyano-2-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a non-toxic compound and is easy to handle and store. In addition, it is a low-cost reagent that is readily available. However, it is not very soluble in non-polar solvents, which can limit its use in some applications.
Orientations Futures
There are several potential future directions for research involving 2-(5-Cyano-2-fluorophenyl)phenol, 95%. For example, further research could be conducted to explore its potential as a fluorescent dye for imaging and tracking biological molecules in vivo. In addition, further research could be conducted to explore its ability to form stable complexes with metal ions and its potential as a catalyst for the production of polymers and other materials. Finally, further research could be conducted to examine its ability to interact with proteins, nucleic acids, and other biological molecules.
Méthodes De Synthèse
2-(5-Cyano-2-fluorophenyl)phenol, 95% can be synthesized from the reaction of 5-cyano-2-fluorophenol with sodium hydroxide in an aqueous solution. The reaction is carried out in a four-necked flask under reflux with stirring. The reaction is complete when the solution is clear and the desired product is obtained. The reaction is followed by the addition of an acid such as hydrochloric acid or sulfuric acid to neutralize the solution. The product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
4-fluoro-3-(2-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-9(8-15)7-11(12)10-3-1-2-4-13(10)16/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMMFYBESDUBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683473 |
Source


|
| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-71-4 |
Source


|
| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


